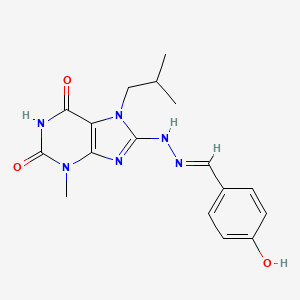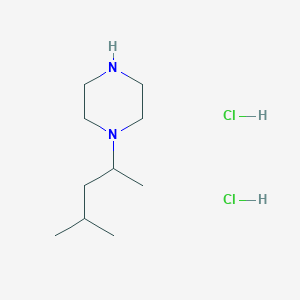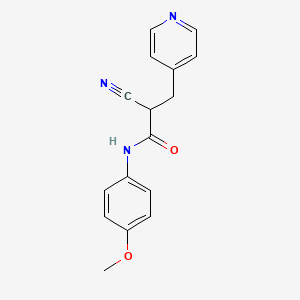
4-chloro-1-methyl-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 1-position, and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group at the 1-position can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group at the 5-position can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile.
Oxidation: Formation of 4-chloro-1-carboxy-1H-pyrazole-5-carbonitrile.
Reduction: Formation of 4-chloro-1-methyl-1H-pyrazole-5-amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methyl-1H-pyrazole-5-carbonitrile
- 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-methyl-1H-pyrazole-5-amine
Uniqueness
4-chloro-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 5-position allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-2-methylpyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMAFRIJNWALQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea](/img/structure/B2608664.png)
![3',4'-Difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2608665.png)

![5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2608668.png)
![2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2608669.png)
![9-(4-butylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2608670.png)
![3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2608671.png)


![N-[(furan-2-yl)methyl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide](/img/structure/B2608679.png)

![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2608685.png)
![3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2608686.png)
![2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE](/img/structure/B2608687.png)
